2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide
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Overview
Description
“2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide” is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinone derivatives typically involves the reaction of a thioamide with an α-haloketone or α-haloester. The specific synthetic route for “2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide” might involve the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.
Introduction of the Hydroxyphenyl Group: This step might involve a condensation reaction with a hydroxybenzaldehyde derivative.
Acetylation: The final step could involve acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions could target the imino group.
Substitution: Substitution reactions might occur at the thiazolidinone ring or the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, thiazolidinone derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal applications could include the development of new drugs for treating diseases such as cancer, diabetes, or bacterial infections.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, thiazolidinone derivatives might interact with enzymes or receptors, inhibiting their activity or modulating their function. This could involve binding to the active site or allosteric sites, affecting the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their use in treating diabetes.
Thiazolidinones: A broader class with diverse biological activities.
Phenylacetamides: Compounds with various pharmacological properties.
Uniqueness
The uniqueness of “2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide” might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity.
Properties
CAS No. |
501107-86-4 |
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Molecular Formula |
C18H17N3O3S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[2-(4-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11-4-2-3-5-14(11)20-16(23)10-15-17(24)21-18(25-15)19-12-6-8-13(22)9-7-12/h2-9,15,22H,10H2,1H3,(H,20,23)(H,19,21,24) |
InChI Key |
RKUWCNXWGUDJSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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